molecular formula C18H15FN4O4 B2607395 N'-(4-fluoro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide CAS No. 941894-63-9

N'-(4-fluoro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide

Cat. No.: B2607395
CAS No.: 941894-63-9
M. Wt: 370.34
InChI Key: JKVBPUHKGJESMQ-UHFFFAOYSA-N
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Description

N’-(4-fluoro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is a complex organic compound that features a combination of fluorine, nitro, indole, and ethanediamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluoro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-fluoro-3-nitroaniline, which is then reacted with 2-(1H-indol-3-yl)ethylamine under specific conditions to form the desired ethanediamide derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluoro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydroxyl or carbonyl derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-(4-fluoro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-fluoro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The indole group is known to interact with various biological receptors, potentially modulating their activity. The nitro and fluoro groups can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoro-5-nitrophenyl)-3-isopropyl-3-phenylurea
  • 1-(2-fluoro-5-nitrophenyl)-3-(4-fluoro-3-nitrophenyl)urea
  • 1-(2-fluoro-5-nitrophenyl)-3-(2-hydroxy-5-nitrophenyl)urea

Uniqueness

N’-(4-fluoro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole group, in particular, sets it apart from other similar compounds, providing unique interactions with biological targets.

Properties

IUPAC Name

N'-(4-fluoro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O4/c19-14-6-5-12(9-16(14)23(26)27)22-18(25)17(24)20-8-7-11-10-21-15-4-2-1-3-13(11)15/h1-6,9-10,21H,7-8H2,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVBPUHKGJESMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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